molecular formula C15H9ClF3NO5 B165782 Acifluorfen-methyl CAS No. 50594-67-7

Acifluorfen-methyl

Cat. No.: B165782
CAS No.: 50594-67-7
M. Wt: 375.68 g/mol
InChI Key: AHGMXAFUHVRQAD-UHFFFAOYSA-N
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Description

Acifluorfen-methyl is a chemical compound primarily used as a post-emergence herbicide. It is known for its effectiveness against broad-leaved weeds and grasses. The compound is typically used in its sodium salt form and is highly soluble in water. This compound is a derivative of acifluorfen and is recognized for its photobleaching properties, which disrupt the photosynthetic process in plants .

Mechanism of Action

Target of Action

Acifluorfen-methyl primarily targets the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential components of plant cells .

Mode of Action

This compound acts as an inhibitor of Protox . When Protox is inhibited, it leads to the accumulation of the chlorophyll and heme precursor protoporphyrin IX (proto) in plant tissues . This abnormal accumulation of proto is believed to be the primary cause of the herbicidal effects of this compound .

Biochemical Pathways

The inhibition of Protox by this compound disrupts the normal biochemical pathways involved in the synthesis of heme and chlorophyll . This disruption leads to the accumulation of proto, which in turn induces lethal photooxidative reactions .

Pharmacokinetics

It is known that this compound is a protoporphyrinogen oxidase inhibitor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the induction of lethal photooxidative reactions in plant cells . These reactions are triggered by the abnormal accumulation of proto, which is caused by the inhibition of Protox . This leads to the death of the plant cells, making this compound an effective herbicide .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that the herbicidal effects of this compound are most pronounced at wavelengths of 350 to 450 nanometers . Additionally, this compound is highly soluble in water and may be moderately persistent in soils and water depending on conditions . It also has a high potential for leaching to groundwater . These properties suggest that the action, efficacy, and stability of this compound can be significantly affected by environmental conditions such as light exposure and soil and water composition .

Biochemical Analysis

Biochemical Properties

Acifluorfen-methyl plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (Protox) . This enzyme is crucial for the biosynthesis of heme and chlorophyll. By inhibiting Protox, this compound causes the accumulation of protoporphyrin IX, a precursor of chlorophyll and heme . This accumulation leads to the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to the death of the target weeds . The interaction between this compound and Protox is a key aspect of its herbicidal activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In nonchlorophyllous soybean cells, it causes the accumulation of tetrapyrroles, which are intermediates in the biosynthesis of chlorophyll and heme . This accumulation leads to photooxidative damage, resulting in cell death . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inducing the production of ROS . These ROS can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll and heme . By binding to the active site of Protox, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates ROS . These ROS cause oxidative damage to cellular components, leading to cell death. The inhibition of Protox by this compound is a critical step in its herbicidal action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the herbicide inhibits root elongation in soybean seedlings after 48 hours of exposure, with a more pronounced effect observed after 96 hours . The stability and degradation of this compound also play a role in its long-term effects on cellular function. Over time, the accumulation of ROS and the resulting oxidative damage can lead to significant cellular dysfunction and death . These temporal effects highlight the importance of understanding the dynamics of this compound’s action in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, high doses of this compound (2500 ppm) have been shown to induce liver injury and promote tumor development . The herbicide’s hepatotoxic effects are mediated by the constitutive androstane receptor (CAR), which plays a crucial role in the development of liver tumors in response to certain chemicals . Lower doses of this compound may have less severe effects, but the potential for toxicity and adverse effects remains a concern. Understanding the dosage effects of this compound is essential for assessing its safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and bioactivation. In plants, the herbicide is metabolized through a three-phase process involving oxidation, reduction, and hydrolysis . These reactions convert this compound into less toxic compounds, which are then conjugated with molecules such as glutathione or amino acids . The final phase involves the formation of secondary conjugates or insoluble bound residues, which are excreted from the plant . The metabolic pathways of this compound are crucial for its selectivity and effectiveness as a herbicide.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its herbicidal activity. The herbicide is absorbed by plant leaves and translocated to the target site, where it inhibits Protox . Environmental factors such as temperature and light can influence the uptake and distribution of this compound . For example, higher temperatures can alter the composition of the plant cuticle, affecting the herbicide’s penetration and translocation . Understanding the transport and distribution of this compound is critical for optimizing its application and efficacy.

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts, where it inhibits Protox . The enzyme is located in the inner membrane of the chloroplast, and the herbicide’s binding to Protox prevents the synthesis of chlorophyll . This localization is essential for the herbicide’s mode of action, as it ensures that this compound targets the site of chlorophyll biosynthesis. Additionally, the subcellular localization of this compound may involve specific targeting signals or post-translational modifications that direct it to the chloroplasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acifluorfen-methyl involves several key steps. The final steps include an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. This intermediate is then hydrolyzed using hydrobromic acid in acetic acid as the solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then formulated into various herbicidal products for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Acifluorfen-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include acifluorfen-amine, acifluorfen-acetamide, and des-carboxy-acifluorfen. These metabolites are often analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques .

Scientific Research Applications

Acifluorfen-methyl has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acifluorfen-methyl is unique due to its high solubility in water and its effectiveness at lower concentrations compared to similar compounds. Its ability to cause photobleaching makes it particularly effective against a wide range of weeds .

Properties

IUPAC Name

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGMXAFUHVRQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041583
Record name Acifluorfen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-67-7
Record name Acifluorfen-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifluorfen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIFLUORFEN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a flask fitted with a drying tube is charged DMSO (10 ml), 2-chloro-4-trifluoromethylphenol (3.93 g, 0.02 mole) and anhydrous potassium carbonate (2.76 g, 0.02 mole). Then methyl 5-chloro-2-nitrobenzoate (4.3 g, 0.02 mole) is added and the reaction mixture warmed to 50° C. for 3 hours. (Gas-liquid chromatography analysis suggested a low conversion to desired product.) The temperature is raised to 60° C. for 16 hours and then to 70° C. for 16 hours. Additional potassium carbonate (1.38 g, 0.01 mole) is added and heating at 70° C. is continued for an additional 5 days, the reaction mixture is cooled to room temperature, poured into a benzene/hexane cosolvent and extracted twice with water. The organic layer is dried with anhydrous sodium sulfate, filtered and the solvent removed under vacuum (110° C., 0.1 mm) to afford 2.0 g, (27% yield) of methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate which is determined by spectral data to be identical with the product of Example 1B.
Quantity
4.3 g
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reactant
Reaction Step One
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3.93 g
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2.76 g
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a 5-liter, 4-necked flask fitted with a stirrer, thermometer, addition funnel, reflux condenser and drying tube is added dimethyl sulfoxide (200 ml), 2-chloro-4-trifluoromethylphenol) (715 g, 3.64 mole), and anhydrous potassium carbonate (520 g, 3.72 moles). The reaction mixture is stirred at room temperature overnight under a nitrogen atmosphere. Then methyl 5-fluoro-2-nitrobenzoate (724 g, 3.64 moles) is added over a 1 hour period (slight exotherm to 31° C.). After stirring overnight at room temperature, the inorganic solids are removed by filtration and 1700 ml of dimethyl sulfoxide removed under vacuum (1 mm, pot temp. of 85° C., vapor temp. of -40° C.). The residue is diluted with a large volume of carbon tetrachloride and water washed. The organic layer is dried with anhydrous magnesium sulfate and the solvent removed under vacuum to afford 1142 g of methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate (84% yield). Anal. Calcd. for C15H9ClF3NO5 : C, 47.90; H, 2.42; Cl, 9.45; F, 15.20; N, 3.73. Found: C, 47.83; H, 2.47; Cl, 9.15; L F, 14.84; N, 3.69.
Quantity
724 g
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reactant
Reaction Step One
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0 (± 1) mol
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520 g
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200 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 5-(4-trifluoromethylphenoxy)-2-nitrobenzoate is stirred with a catalytic amount of ferric chloride. The reaction mixture was heated to 70° C. under a continuous stream of chlorine gas. After 2.5 hours, the mixture was taken up in ether, shaken with water and the organic phase was dried over MgSO4. The ether was evaporated to afford methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate. NMR (CDCl3)δ8.2-7 (m,6) 4.0 (2,3). TLC (40% ether/hexane) Rf ≈.4.
Quantity
0 (± 1) mol
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reactant
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ferric chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of acifluorfen-methyl in plants?

A1: this compound targets the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll and heme. [, , , , , ]

Q2: How does this compound affect Protox activity?

A2: this compound acts as a potent inhibitor of Protox. [, , , , , ] This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX.

Q3: What are the downstream consequences of Protox inhibition by this compound?

A3: Protoporphyrinogen IX, in the presence of light and oxygen, is rapidly oxidized to protoporphyrin IX, a photodynamic molecule. [, , , , , , , , , , ] This accumulation of protoporphyrin IX triggers the formation of reactive oxygen species (ROS) which cause damage to cell membranes, ultimately leading to plant death. [, , , , , , , , , ]

Q4: Is light essential for the herbicidal activity of this compound?

A4: Yes, light is absolutely required for the herbicidal activity of this compound. [, , , , , , , , , , , , ] The accumulated protoporphyrin IX requires light activation to generate the ROS responsible for cellular damage.

Q5: Are there specific plant pigments involved in the light-activation of this compound?

A5: Research suggests that carotenoids, and potentially a xanthophyll, play a crucial role in the light-activation mechanism of this compound. [, , , ] Studies with various chlorophyllous mutants indicate that these pigments are involved in the herbicide's toxicity.

Q6: Does inhibiting carotenoid biosynthesis affect this compound activity?

A6: Yes, pretreating seedlings with fluridone, a carotenoid biosynthesis inhibitor, provides protection against this compound injury. [] This further supports the involvement of carotenoids in the light-activation process.

Q7: How rapid is the cellular damage caused by this compound after light exposure?

A7: Following light exposure, significant increases in membrane permeability, as measured by ion efflux, can be detected within 10 to 15 minutes of this compound treatment. [, ] This indicates rapid membrane disruption after the light-dependent activation of the herbicide.

Q8: What specific types of cellular damage are observed after this compound treatment?

A8: Electron microscopy studies reveal significant structural damage to the chloroplast envelope, tonoplast (vacuolar membrane), and plasma membrane in this compound treated tissues. [] This damage is consistent with the observed increase in membrane permeability and leakage.

Q9: Is there evidence of lipid peroxidation in this compound treated tissues?

A9: Yes, significant increases in thiobarbituric acid-reacting materials (TBARS), indicative of lipid peroxidation, are detectable within 1 to 2 hours of light exposure in this compound treated cotyledons. [] This finding further supports the role of ROS in this compound induced cellular damage.

Q10: Does oxygen play a role in this compound toxicity?

A10: Yes, this compound toxicity is reduced in oxygen-deficient atmospheres. [, , ] This supports the involvement of oxygen in the ROS generation pathway triggered by the herbicide.

Q11: Can antioxidants protect against this compound induced damage?

A11: Yes, pretreatment with α-tocopherol, a potent antioxidant, can protect against this compound induced injury. [, ] This further supports the role of ROS in the herbicide's mode of action.

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